4-Amino-4-cyclohexylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-4-cyclohexylbutanoic acid is an organic compound with the molecular formula C10H19NO2 It is a derivative of butanoic acid, featuring an amino group and a cyclohexyl group attached to the butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-4-cyclohexylbutanoic acid typically involves the reaction of cyclohexylamine with a suitable butanoic acid derivative. One common method is the reductive amination of 4-cyclohexylbutanoic acid using cyclohexylamine and a reducing agent such as sodium cyanoborohydride. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-4-cyclohexylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides or other substituted products.
Scientific Research Applications
4-Amino-4-cyclohexylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-4-cyclohexylbutanoic acid involves its interaction with specific molecular targets and pathways. It may act as a modulator of neurotransmitter systems, influencing the activity of receptors and enzymes involved in neurotransmission. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-Cyclohexylbutanoic acid: Lacks the amino group, making it less versatile in chemical reactions.
4-Amino-4-phenylbutanoic acid: Contains a phenyl group instead of a cyclohexyl group, which can influence its chemical properties and biological activity.
4-Amino-4-methylbutanoic acid: Features a methyl group, resulting in different steric and electronic effects.
Uniqueness: 4-Amino-4-cyclohexylbutanoic acid is unique due to the presence of both an amino group and a cyclohexyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H19NO2 |
---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
4-amino-4-cyclohexylbutanoic acid |
InChI |
InChI=1S/C10H19NO2/c11-9(6-7-10(12)13)8-4-2-1-3-5-8/h8-9H,1-7,11H2,(H,12,13) |
InChI Key |
CXTLFXLNZBODHP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(CCC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.